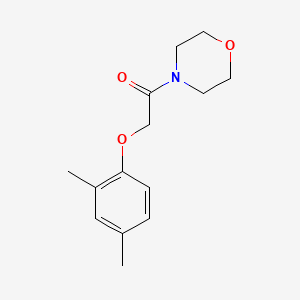
2-(4-ethylphenoxy)-1-(piperidin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethylphenoxy)-1-(piperidin-1-yl)ethan-1-one, commonly referred to as 2-EPE, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of piperidine and has been used as an intermediate in the synthesis of other compounds. 2-EPE has been studied for its biochemical and physiological effects, as well as its potential applications in various laboratory experiments.
Aplicaciones Científicas De Investigación
2-EPE has been used as an intermediate in the synthesis of other compounds, such as drugs, dyes, and polymers. It has also been studied for its potential applications in drug delivery systems, as well as its ability to act as a fluorescent dye. In addition, it has been used in the synthesis of polymers for use in biomedical and nanomaterials applications.
Mecanismo De Acción
2-EPE has been studied for its ability to interact with certain receptors in the body. It has been shown to interact with opioid receptors, which are involved in pain perception and other physiological processes. It has also been found to interact with other receptors, such as serotonin and dopamine receptors, which are involved in mood regulation.
Biochemical and Physiological Effects
2-EPE has been studied for its potential effects on the body. Studies have shown that it can act as an analgesic, as well as having anti-inflammatory and anti-cancer effects. It has also been studied for its potential effects on the cardiovascular system and its ability to reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-EPE has several advantages as a research tool. It is relatively easy to synthesize, and its chemical properties make it ideal for a variety of laboratory experiments. It is also relatively safe to use, as it does not produce toxic by-products. However, it has some limitations as well. Its low solubility in water makes it difficult to use in certain experiments, and its relatively short shelf-life means that it must be used quickly after synthesis.
Direcciones Futuras
2-EPE has a wide range of potential applications in scientific research. It could be used to develop new drugs and drug delivery systems, as well as to study the effects of various compounds on physiological processes. It could also be used to develop new polymers for use in biomedical and nanomaterials applications. In addition, further research could be conducted to study the potential effects of 2-EPE on the cardiovascular system and its ability to reduce oxidative stress.
Métodos De Síntesis
2-EPE is synthesized from piperidine and 4-ethylphenol. The reaction involves the use of an acid catalyst, such as hydrochloric acid, and a base, such as sodium hydroxide, to form the desired product. The reaction is typically carried out at a temperature of around 100°C and a pressure of 1 atm for a period of several hours. The reaction produces a yellow-orange liquid that is then purified by distillation.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-ethylphenoxy)-1-(piperidin-1-yl)ethan-1-one involves the reaction of 4-ethylphenol with epichlorohydrin to form 2-(4-ethylphenoxy)propan-1-ol, which is then reacted with piperidine and acetic anhydride to form the final product.", "Starting Materials": [ "4-ethylphenol", "Epichlorohydrin", "Piperidine", "Acetic anhydride" ], "Reaction": [ "Step 1: 4-ethylphenol is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to form 2-(4-ethylphenoxy)propan-1-ol.", "Step 2: 2-(4-ethylphenoxy)propan-1-ol is then reacted with piperidine and acetic anhydride in the presence of a catalyst such as pyridine to form 2-(4-ethylphenoxy)-1-(piperidin-1-yl)ethan-1-one." ] } | |
Número CAS |
448226-41-3 |
Nombre del producto |
2-(4-ethylphenoxy)-1-(piperidin-1-yl)ethan-1-one |
Fórmula molecular |
C15H21NO2 |
Peso molecular |
247.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




